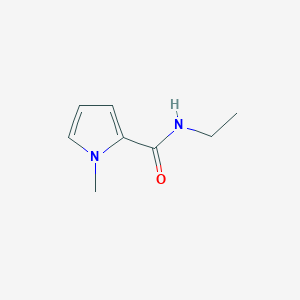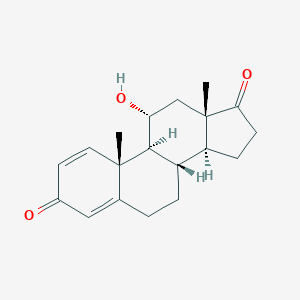
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione, also known as 11-OHA4, is a synthetic steroid hormone that has been the subject of extensive scientific research. This compound has gained attention due to its potential as a therapeutic agent for various medical conditions, including breast cancer, prostate cancer, and osteoporosis.
Aplicaciones Científicas De Investigación
Microbial Transformation and Biocatalysis
- Microbial Transformation by Beauveria bassiana : The fungus Beauveria bassiana was shown to be an effective biocatalyst for hydroxylation and reduction of steroid compounds, producing 11alpha-hydroxyandrost-4-ene-3,17-dione as a major product (Xiong et al., 2006).
- Transformation by Cephalosporium Aphidicola : Cephalosporium Aphidicola, a microbial agent, was used in the fermentation of androstadienedione, yielding various hydroxylated and reductive metabolites including 11alpha-hydroxyandrosta-1,4-diene-3,17-dione (Choudhary et al., 2002).
- Fermentation with Curvularia lunata : This process involved the use of Curvularia lunata, a fungal species, which resulted in the formation of several metabolites including 11alpha-hydroxyandrost-4-ene-3,17-dione (Choudhary et al., 2004).
Production and Structural Analysis
- Biocatalyst-Mediated Production : Colletotrichum lini AS3.4486, a strain of microorganism, was reported for its ability to catalyze dihydroxylation of androstadienedione, producing compounds including 11,15-dihydroxy derivatives (Qiao et al., 2017).
- Conversion of Soybean Phytosterol : A study showed the transformation of phytosterol into various steroid derivatives, including 9α-hydroxyandrost-4-ene-3,17-dione, a related compound (Savinova et al., 2020).
- Dehydration Methods in Organic Solvents : Research has proposed effective methods for the dehydration of hydroxyandrostenedione derivatives, emphasizing on their transformation in organic solvents (Savinova et al., 2017).
Metabolism and Enzymatic Activities
- Metabolism Studies : Investigations into the metabolism of steroids like 4-hydroxyandrostenedione have yielded insights into the biotransformation pathways and potential metabolites, including related hydroxylated compounds (Kohler et al., 2007).
- Enzymatic Transformation by Neurospora crassa : Neurospora crassa, a filamentous fungus, was utilized to transform androst-4-en-3,17-dione, producing several metabolites including hydroxylated derivatives (Faramarzi et al., 2008).
Propiedades
Número CAS |
7801-18-5 |
|---|---|
Nombre del producto |
11alpha-Hydroxyandrosta-1,4-diene-3,17-dione |
Fórmula molecular |
C19H24O3 |
Peso molecular |
300.4 g/mol |
Nombre IUPAC |
(8S,9S,10R,11R,13S,14S)-11-hydroxy-10,13-dimethyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthrene-3,17-dione |
InChI |
InChI=1S/C19H24O3/c1-18-8-7-12(20)9-11(18)3-4-13-14-5-6-16(22)19(14,2)10-15(21)17(13)18/h7-9,13-15,17,21H,3-6,10H2,1-2H3/t13-,14-,15+,17+,18-,19-/m0/s1 |
Clave InChI |
ZHOLUHXKCIXGSR-GBHAUCNQSA-N |
SMILES isomérico |
C[C@]12C[C@H]([C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=O)C=C[C@]34C)O |
SMILES |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
SMILES canónico |
CC12CC(C3C(C1CCC2=O)CCC4=CC(=O)C=CC34C)O |
Otros números CAS |
7801-18-5 |
Sinónimos |
11-HADD 11-hydroxy-1,4-androstadiene-3,17-dione 11-hydroxy-1,4-androstadiene-3,17-dione, (11-beta)-isome |
Origen del producto |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



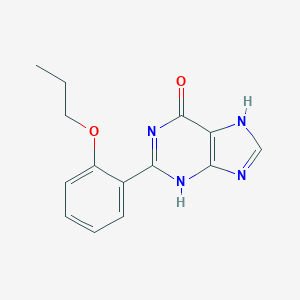
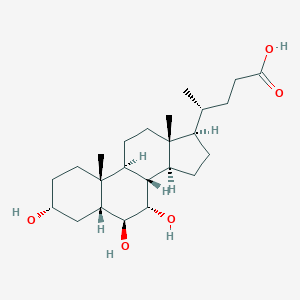
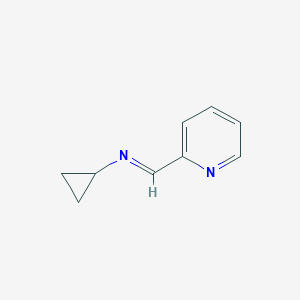
![Methyl (4R)-4-[(1S,2S,4R,5R,7R,10R,11S,14R,15R,18S)-7-ethoxycarbonyloxy-10,14-dimethyl-3-oxapentacyclo[9.7.0.02,4.05,10.014,18]octadecan-15-yl]pentanoate](/img/structure/B44182.png)
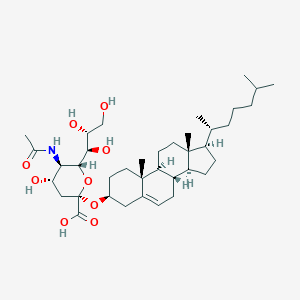
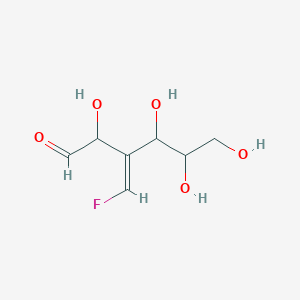
![Methyl (4R)-4-[(3R,5R,6R,7S,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-7-hydroxy-10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44186.png)
![methyl (4R)-4-[(3R,5R,6R,8S,9S,10R,13R,14S,17R)-6-bromo-3-ethoxycarbonyloxy-10,13-dimethyl-7-oxo-1,2,3,4,5,6,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-17-yl]pentanoate](/img/structure/B44187.png)
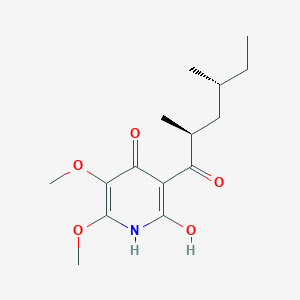
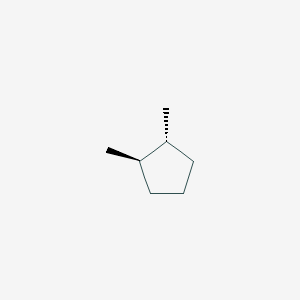
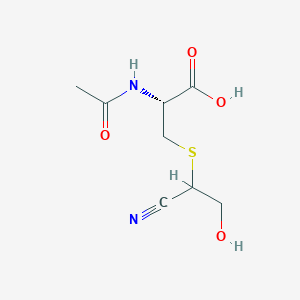
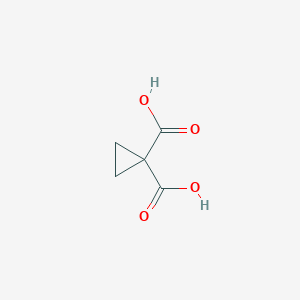
![Spiro[2H-indole-2,3'-[3H]naphth[2,1-b][1,4]oxazine], 1,3-dihydro-1,3,3-trimethyl-6'-(1-piperidinyl)-](/img/structure/B44198.png)
